![molecular formula C20H30N2O3 B2621725 N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide CAS No. 2034589-64-3](/img/structure/B2621725.png)
N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide, also known as TPA023, is a compound that has been studied extensively for its potential use in treating various neurological disorders. It belongs to a class of compounds known as GABA-A receptor modulators, which have been shown to have therapeutic benefits in conditions such as anxiety, insomnia, and epilepsy. In
Mechanism Of Action
N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide acts as a positive allosteric modulator of the GABA-A receptor, which is an ionotropic receptor that mediates the effects of the neurotransmitter GABA in the brain. By binding to a specific site on the receptor, N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide enhances the activity of the receptor, leading to increased inhibition of neuronal activity. This results in the anxiolytic, sedative, and anticonvulsant effects of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide have been studied extensively in animal models. It has been shown to increase the activity of the GABA-A receptor, leading to increased inhibition of neuronal activity. This results in the anxiolytic, sedative, and anticonvulsant effects of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide. In addition, N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide has been shown to have anti-inflammatory effects in animal models, which may be relevant to its potential therapeutic benefits in neurological disorders.
Advantages And Limitations For Lab Experiments
N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied, and its mechanism of action is well-understood. In addition, it has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models, which make it a useful tool for studying the GABA-A receptor and its role in neurological disorders. However, there are also limitations to using N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide in lab experiments. It has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid adverse effects. In addition, it has been shown to have variable effects in different animal models, which may limit its usefulness in certain types of experiments.
Future Directions
There are several future directions for research on N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide. One area of interest is the potential use of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide in the treatment of anxiety disorders, insomnia, and epilepsy. Although the results of clinical trials have been mixed, further research is needed to determine the optimal dose and duration of treatment. Another area of interest is the development of new compounds that target the GABA-A receptor with greater specificity and selectivity than N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide. These compounds may have fewer adverse effects and greater therapeutic benefits than N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide. Overall, N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide remains an important compound for further research in the field of neuropharmacology.
Synthesis Methods
N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide can be synthesized using a multistep process that involves the reaction of various chemical reagents. The synthesis method has been described in detail in several scientific papers, and it involves the use of specialized laboratory equipment and techniques. However, for the purpose of this paper, we will not go into the details of the synthesis method.
Scientific Research Applications
N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide has been extensively studied for its potential therapeutic benefits in various neurological disorders. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. In addition, it has been tested in clinical trials for the treatment of anxiety disorders, insomnia, and epilepsy. Although the results of these trials have been mixed, N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide remains an important compound for further research in the field of neuropharmacology.
properties
IUPAC Name |
2-(2-methylphenoxy)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-16-4-2-3-5-19(16)25-15-20(23)21-14-17-6-10-22(11-7-17)18-8-12-24-13-9-18/h2-5,17-18H,6-15H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKGBLJGUZDMRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.